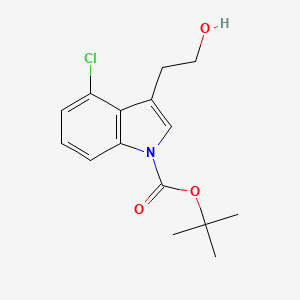![molecular formula C7H4Cl2N2 B1326467 4,6-Dicloro-1H-pirrolo[2,3-b]piridina CAS No. 5912-18-5](/img/structure/B1326467.png)
4,6-Dicloro-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their diverse range of biological activities and their use as building blocks in organic synthesis. The papers provided do not directly discuss 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, but they do provide valuable information on closely related compounds, which can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives is well-documented. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is achieved through sodium borohydride reduction and subsequent debenzylation . Another paper describes a novel synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives using a one-pot, three-component reaction involving N-substituted 5-amino-3-cyanopyrroles . These methods could potentially be adapted for the synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine by altering the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. For example, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was investigated using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton . Similarly, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide insights into the bonding and electronic structure that could be relevant to 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, but they do discuss reactions of related compounds. For instance, the formation of pyrrole anion dimers in the presence of tetrabutylammonium fluoride suggests that pyrrolopyridines can participate in supramolecular assembly through hydrogen bonding . This information could be useful in predicting the reactivity of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can be inferred from the studies on similar compounds. The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, as determined by DFT studies, indicates high kinetic stability due to a large HOMO-LUMO gap . Additionally, the synthesis and characterization of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine provide information on its physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals . These properties are crucial for understanding the behavior of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in various environments and its potential applications.
Aplicaciones Científicas De Investigación
Inhibidores del Receptor del Factor de Crecimiento de Fibroblastos
“4,6-Dicloro-1H-pirrolo[2,3-b]piridina” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Tratamiento del Cáncer de Mama
In vitro studies have shown that these compounds can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Desarrollo de Nuevas Terapéuticas contra el Cáncer
The FGFR signaling pathway is an important and proven target for cancer therapeutics . The derivatives of “this compound” have shown promise in the development of new cancer therapeutics .
Tratamiento de la Hiperglicemia y Trastornos Relacionados
Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Inhibición de la Enzima α-Amilasa
Pyrrolo[2,3-d]pyrimidine-based analogues, which are similar to “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine”, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This could be beneficial in the treatment of diabetes .
Síntesis de Compuestos Biológicamente Activos
The “this compound” structure is similar to the purine bases adenine and guanine . This similarity has attracted the interest of medicinal chemists, leading to the synthesis of more than 300,000 structures . These structures have found applications in various areas of biomedical research .
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular activity .
Result of Action
It has been observed that the compound can affect cellular activity .
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
Propiedades
IUPAC Name |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORXMRYXIGVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646912 | |
| Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5912-18-5 | |
| Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)